1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene
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Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is an organic compound with the molecular formula C11H13BrO It is a brominated aromatic compound, characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(cyclopropylmethoxy)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and sodium azide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, sodium azide in dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Substitution: Formation of methoxy, tert-butoxy, or azido derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 1-Bromo-3-(cyclopropylmethoxy)benzene
- 1-Bromo-2-(cyclopropylmethoxy)-4-(methoxymethoxy)benzene
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRPPAVTRKLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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